molecular formula C13H7Cl2N B086689 2,9-Dichloroacridine CAS No. 1019-14-3

2,9-Dichloroacridine

Cat. No. B086689
CAS RN: 1019-14-3
M. Wt: 248.1 g/mol
InChI Key: AKJOYVDLIRSMCB-UHFFFAOYSA-N
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Description

2,9-Dichloroacridine is a chemical compound with the molecular formula C13H7Cl2N . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of 2,9-Dichloroacridine and its derivatives has been discussed in several studies . For instance, a study titled “Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties” discusses synthetic routes to acridines and substituted acridines .


Molecular Structure Analysis

The molecular structure of 2,9-Dichloroacridine is characterized by its molecular formula C13H7Cl2N . More detailed structural analysis would require specific experimental techniques .


Chemical Reactions Analysis

The chemical reactions involving 2,9-Dichloroacridine are complex and can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,9-Dichloroacridine can be determined using various analytical methods . The compound has an average mass of 248.107 Da and a mono-isotopic mass of 246.995560 Da .

Scientific Research Applications

  • Electrochemical Behavior and Interaction with DNA

    • The electrochemical behavior of 9-chloroacridine, a molecule related to acridine derivatives like 2,9-dichloroacridine, is complex and pH-dependent. It involves the formation of cation radical monomers and dimers. Additionally, 9-chloroacridine interacts with double-stranded DNA, a process investigated using electrochemical biosensors. This interaction proceeds via intercalation into DNA, causing structural changes, which is a significant aspect in drug design and pharmaceutical development (Rupar et al., 2020).
  • Synthesis and Optimization for Biological Activity

    • Research on compounds related to 2,9-dichloroacridine, such as dichloropyridine-based analogues, has revealed their potential as novel P2X(7) receptor antagonists. The study of structure-activity relationships (SAR) in these compounds helps optimize their biological activity, indicating their relevance in developing anti-inflammatory agents (Lee et al., 2012).
  • Role in the Synthesis of Pharmaceutical Intermediates

    • Acridine derivatives, including those related to 2,9-dichloroacridine, are intermediates in synthesizing various pharmacologically active compounds. The synthesis processes involve multiple steps like nitration and ring closure, highlighting the importance of these compounds in medicinal chemistry (Wang Ai-ling, 2008).
  • Synthesis and Chemical Characterization in Drug Design

    • The synthesis and characterization of 9-substituted acridine derivatives, akin to 2,9-dichloroacridine, have been researched. These compounds are established using spectroscopic methods and play a significant role in the field of antitumor DNA-intercalating agents, demonstrating their application in cancer chemotherapy (Kumar et al., 2012).
  • Macrocyclic Metal Complexes Synthesis

    • The reaction of 2,9-dichloro-1,10-phenanthroline, a compound closely related to 2,9-dichloroacridine, with other chemicals leads to the synthesis of macrocyclic metal complexes. These complexes, characterized using X-ray crystallography, demonstrate the diversity and potential applications of acridine derivatives in coordination chemistry (Ansell et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, Dichloroacetic anhydride, indicates that it is harmful if inhaled and toxic in contact with skin . It’s important to handle 2,9-Dichloroacridine with care, considering these potential hazards.

Future Directions

While specific future directions for 2,9-Dichloroacridine are not mentioned in the retrieved sources, there are ongoing developments in the field of acridine and its derivatives . These developments could potentially influence the future applications of 2,9-Dichloroacridine.

properties

IUPAC Name

2,9-dichloroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJOYVDLIRSMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485562
Record name 2,9-DICHLOROACRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dichloroacridine

CAS RN

1019-14-3
Record name 2,9-DICHLOROACRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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